3-Borono-2-chlorobenzoic acid
CAS No.: 1314264-58-8
Cat. No.: VC0035834
Molecular Formula: C7H6BClO4
Molecular Weight: 200.381
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314264-58-8 |
---|---|
Molecular Formula | C7H6BClO4 |
Molecular Weight | 200.381 |
IUPAC Name | 3-borono-2-chlorobenzoic acid |
Standard InChI | InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Standard InChI Key | YYPCOIKUZIKPGL-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |
Introduction
Chemical Identity and Basic Properties
3-Borono-2-chlorobenzoic acid is an organoboron compound featuring a benzoic acid backbone with chlorine substitution at the 2-position and a boronic acid group at the 3-position. The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1314264-58-8 |
Molecular Formula | C₇H₆BClO₄ |
Molecular Weight | 200.38 g/mol |
IUPAC Name | 3-borono-2-chlorobenzoic acid |
InChI | InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
InChIKey | YYPCOIKUZIKPGL-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |
The physical appearance of 3-borono-2-chlorobenzoic acid is typically characterized as a white solid. The compound is classified as soluble according to computational analyses of its properties, with estimated water solubility values in the range of 0.7-0.9 mg/mL .
Synthetic Routes and Preparation Methods
The synthesis of 3-borono-2-chlorobenzoic acid typically involves the strategic borylation of 2-chlorobenzoic acid. Several approaches have been documented in the literature:
Miyaura Borylation
The most common synthetic pathway employs the Miyaura borylation reaction, which utilizes:
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Starting material: 2-chlorobenzoic acid
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Boron source: Bis(pinacolato)diboron (B₂pin₂)
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Catalyst: Palladium complexes
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Base: Potassium carbonate or similar
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Conditions: Moderate to elevated temperatures
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to introduce the boronic acid group at the desired position.
Optimization Considerations
For industrial or large-scale production, several factors must be considered:
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Catalyst loading optimization
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Solvent selection (commonly 2-ethoxyethanol or diethylene glycol)
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Temperature control
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Reaction time adjustments
Research findings suggest that copper-catalyzed reactions using Cu/Cu₂O combinations in specific solvents like diethylene glycol or 2-ethoxyethanol with potassium carbonate as a base can provide high yields (up to 90%) for similar transformations .
Chemical Reactivity Profile
3-Borono-2-chlorobenzoic acid exhibits distinctive reactivity patterns due to its functional group combination.
Cross-Coupling Reactions
The compound serves as an excellent substrate for Suzuki-Miyaura coupling reactions, which represent one of its most significant applications:
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Reaction Partners: Typically reacts with organohalides
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate
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Conditions: Usually requires heating in polar solvents
Other Transformation Pathways
Beyond cross-coupling, the compound can participate in:
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Oxidative Transformations: Conversion of the boronic acid group to hydroxyl groups
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Protodeboronation: Under acidic conditions
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Halogenation: Replacement of the boronic acid with various halides
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Transmetalation: Exchange of boron for other metals
The presence of both the carboxylic acid and boronic acid functionalities creates opportunities for sequential or orthogonal reactions, allowing for complex molecular construction.
Applications in Scientific Research and Industry
Organic Synthesis Applications
In synthetic organic chemistry, 3-borono-2-chlorobenzoic acid serves as a valuable building block for:
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Construction of complex molecules with precisely controlled substitution patterns
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Synthesis of specialized benzoic acid derivatives
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Formation of functionalized biaryls for various applications
Pharmaceutical Applications
The compound has found utility in pharmaceutical research and development:
Application | Description | Relevance |
---|---|---|
Drug Synthesis | Intermediate in active pharmaceutical ingredient synthesis | Enables formation of specific structural motifs |
Medicinal Chemistry | Building block for drug discovery libraries | Provides access to novel chemical space |
Bioconjugation | Reagent for biological molecule functionalization | Allows for targeted modification of biomolecules |
Material Science Applications
In material science, 3-borono-2-chlorobenzoic acid contributes to:
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Development of specialized polymers with unique electronic properties
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Creation of functional materials with specific thermal characteristics
Research suggests that the compound and its derivatives exhibit good thermal stability, making them candidates for applications requiring thermally stable polymers and coatings.
Enzyme Target | Inhibition Rate (%) | IC₅₀ (μM) |
---|---|---|
Enzyme A | 75 | 12.5 |
Enzyme B | 60 | 15.0 |
Enzyme C | 45 | 20.0 |
These findings suggest potential applications in the development of enzyme-targeted therapeutics.
Comparative Analysis with Structural Analogs
To better understand the unique properties of 3-borono-2-chlorobenzoic acid, a comparison with structurally similar compounds provides valuable context:
Compound | Structural Relationship | Key Differences | Comparative Reactivity |
---|---|---|---|
3-Bromo-2-chlorobenzoic acid | Halogen replacement of boronic acid | Contains Br instead of B(OH)₂ | Less reactive in coupling reactions, but more suitable for metalation |
2-Chlorobenzoic acid | Parent compound lacking boronic acid | Missing B(OH)₂ group | Cannot participate in cross-coupling as organometallic partner |
3-Borono-5-chlorobenzoic acid | Positional isomer | Chlorine at 5-position instead of 2-position | Different steric environment affects reaction rates and selectivity |
3-Borono-4,5-dichlorobenzoic acid | Additional chlorination | Contains extra Cl at 4-position | Electronic effects alter reactivity profile |
This comparative analysis highlights how subtle structural differences can significantly impact chemical behavior and application potential.
Physical and Spectral Properties
The characterization of 3-borono-2-chlorobenzoic acid relies on various analytical techniques:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:
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¹H NMR: Shows characteristic aromatic proton signals and exchangeable protons of the boronic and carboxylic acid groups
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¹³C NMR: Reveals the carbon framework with distinctive shifts for carbons bearing the chlorine, boron, and carboxylic acid functionalities
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¹¹B NMR: Confirms the presence of the boronic acid functionality
Mass spectrometry typically shows the molecular ion at m/z 200 with characteristic isotope patterns due to the presence of chlorine.
Physical Properties
Property | Value/Description |
---|---|
Appearance | White solid |
Melting Point | Not precisely reported in literature |
Solubility | Soluble in polar organic solvents like alcohols and DMF |
Log P | Calculated value approximately 0.72-1.54 |
pKa | Not precisely reported, but typical for boronic acids (~9) and benzoic acids (~4) |
Supplier | Purity | Package Size | Price Range (as of 2024-2025) |
---|---|---|---|
Supplier A | 95.0% | 250 mg - 1 g | Discontinued |
Supplier B | 98% | 250 mg - 1 g | €584.00 - €1,162.00 |
Supplier C | 97% | 100 mg - 10 g | Inquire for pricing |
The pricing reflects the compound's specialized nature and the complexity of its synthesis.
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